molecular formula C19H24N2O B14185453 N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide CAS No. 920761-14-4

N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide

Cat. No.: B14185453
CAS No.: 920761-14-4
M. Wt: 296.4 g/mol
InChI Key: YLEQDKAKAUHISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide is an organic compound with the molecular formula C18H23NO It is characterized by the presence of two benzyl groups and two methyl groups attached to the nitrogen atoms of the alaninamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~-Dibenzyl-N,N-dimethylalaninamide typically involves the reaction of alaninamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

Alaninamide+2Benzyl chlorideN 2 ,N 2 -Dibenzyl-N,N-dimethylalaninamide+2HCl\text{Alaninamide} + 2 \text{Benzyl chloride} \rightarrow \text{N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide} + 2 \text{HCl} Alaninamide+2Benzyl chloride→N 2 ,N 2 -Dibenzyl-N,N-dimethylalaninamide+2HCl

Industrial Production Methods

In an industrial setting, the production of N2,N~2~-Dibenzyl-N,N-dimethylalaninamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents such as dimethylformamide (DMF) can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted alaninamides.

Scientific Research Applications

N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N~2~-Dibenzyl-N,N-dimethylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibenzylaniline: Similar structure with two benzyl groups attached to the nitrogen atoms.

    N,N-Dimethylalaninamide: Lacks the benzyl groups, making it less hydrophobic.

    N,N-Dibenzylformamide: Contains a formamide group instead of an alaninamide group.

Uniqueness

N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

920761-14-4

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-(dibenzylamino)-N,N-dimethylpropanamide

InChI

InChI=1S/C19H24N2O/c1-16(19(22)20(2)3)21(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3

InChI Key

YLEQDKAKAUHISL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.